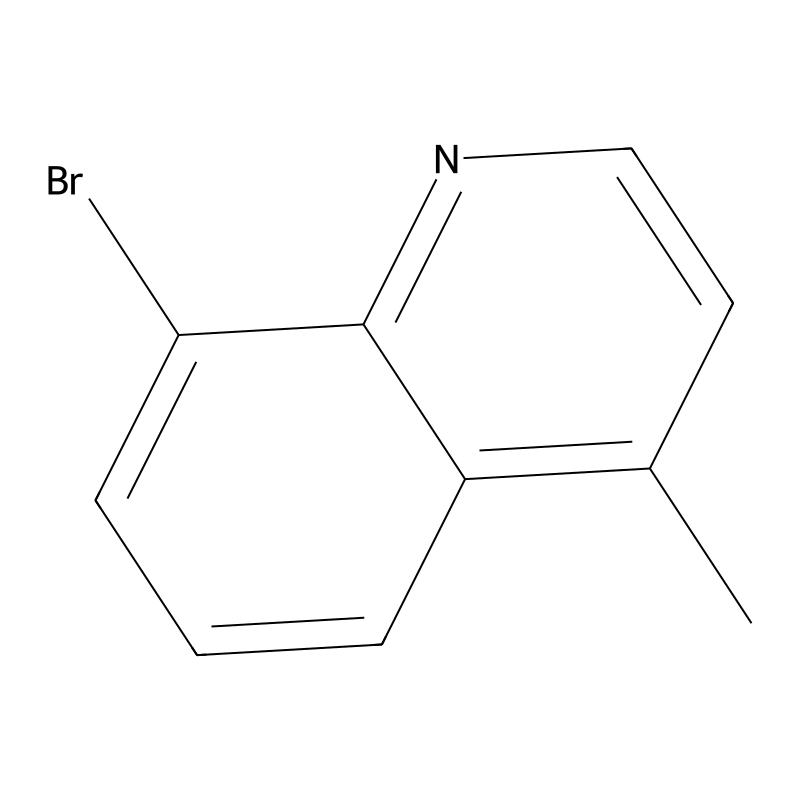8-Bromo-4-methylquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
8-Bromo-4-methylquinoline is a chemical compound with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol. It is characterized by a quinoline structure, which consists of a fused benzene and pyridine ring, with a bromine atom at the 8-position and a methyl group at the 4-position of the quinoline ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
Medicinal Chemistry:
Quinoline derivatives, including those with bromine and methyl substituents, have been investigated for their potential medicinal properties. Some studies have explored their antimicrobial activity, suggesting their possible application in developing new antibiotics. However, further research is needed to determine their efficacy and safety for therapeutic use [].
Organic Synthesis:
8-Bromo-4-methylquinoline can potentially serve as a building block for synthesizing more complex molecules with desired properties. Organic chemists often utilize such starting materials to create novel compounds for various research purposes, including drug discovery and material science [].
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions.
- Lithium-Halogen Exchange: This reaction allows for the introduction of different functional groups at the bromine site, facilitating further chemical modifications .
- Functionalization: The compound can be functionalized to emit specific wavelengths of light, enhancing its utility in photonic applications .
Research indicates that 8-Bromo-4-methylquinoline exhibits various biological activities:
- Antimicrobial Properties: Quinoline derivatives are often evaluated for their antimicrobial effectiveness, and 8-Bromo-4-methylquinoline may show similar properties.
- Enzyme Inhibition: The compound has been reported to inhibit certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial in drug metabolism .
- Potential Therapeutic
Several methods exist for synthesizing 8-Bromo-4-methylquinoline:
- Bromination of 4-Methylquinoline: This method involves the direct bromination of 4-methylquinoline using bromine or brominating agents.
- Functionalization Reactions: Controlled reactions can be employed to introduce the bromine atom at the desired position while maintaining the integrity of the quinoline structure.
- Lithium-Halogen Exchange: This method allows for the substitution of bromine with other halogens or functional groups, facilitating further synthetic pathways .
8-Bromo-4-methylquinoline finds applications in various fields:
- Pharmaceuticals: Its potential as an antimicrobial agent makes it a candidate for drug development.
- Material Science: The compound's ability to be functionalized for specific optical properties allows its use in advanced materials and photonic devices .
- Chemical Research: It serves as an intermediate in organic synthesis and medicinal chemistry.
Interaction studies involving 8-Bromo-4-methylquinoline have focused on its enzyme inhibition capabilities:
- Cytochrome P450 Interactions: The compound's inhibition of CYP1A2 and CYP2C19 suggests potential drug-drug interactions that could affect metabolic pathways in humans .
- Biological Assays: Further investigation into its antimicrobial properties could elucidate its mechanism of action against various pathogens.
Several compounds share structural similarities with 8-Bromo-4-methylquinoline. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methylquinoline | No bromine substituent | Basic quinoline structure |
| 8-Chloro-4-methylquinoline | Chlorine instead of bromine | Different halogen affects reactivity |
| 8-Hydroxy-4-methylquinoline | Hydroxyl group at position 8 | Potentially different biological activity |
| 6-Bromo-4-methylquinoline | Bromine at position 6 | Different substitution pattern affects reactivity |
Each of these compounds exhibits unique properties due to variations in their substituents, influencing their chemical behavior and biological activity. The presence of the bromine atom at position 8 in 8-Bromo-4-methylquinoline distinguishes it from others, potentially enhancing its reactivity and interaction profiles.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








